molecular formula C6H6ClN3O B3418263 6-chloro-N'-hydroxypyridine-3-carboximidamide CAS No. 1219626-58-0

6-chloro-N'-hydroxypyridine-3-carboximidamide

Cat. No.: B3418263
CAS No.: 1219626-58-0
M. Wt: 171.58 g/mol
InChI Key: OIGJMMGKAZXCEC-UHFFFAOYSA-N
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Description

6-chloro-N’-hydroxypyridine-3-carboximidamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N’-hydroxypyridine-3-carboximidamide involves several steps. One common method includes the reaction of 6-chloronicotinic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 6-chloro-N’-hydroxypyridine-3-carboximidamide often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-chloro-N’-hydroxypyridine-3-carboximidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloronicotinic acid: A precursor in the synthesis of 6-chloro-N’-hydroxypyridine-3-carboximidamide.

    Nicotinamide: A structurally related compound with different functional groups.

    Pyridine-3-carboximidamide: A similar compound without the chlorine and hydroxyl groups.

Uniqueness

6-chloro-N’-hydroxypyridine-3-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorine and hydroxyl groups make it particularly versatile in various chemical reactions and applications.

Properties

CAS No.

1219626-58-0

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

6-chloro-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H,(H2,8,10)

InChI Key

OIGJMMGKAZXCEC-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=NO)N)Cl

Isomeric SMILES

C1=CC(=NC=C1/C(=N/O)/N)Cl

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-N'-hydroxypyridine-3-carboximidamide
Reactant of Route 2
6-chloro-N'-hydroxypyridine-3-carboximidamide
Reactant of Route 3
6-chloro-N'-hydroxypyridine-3-carboximidamide

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